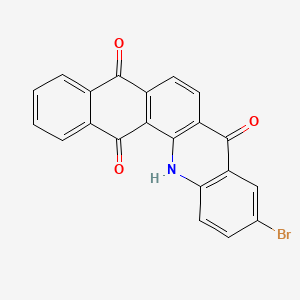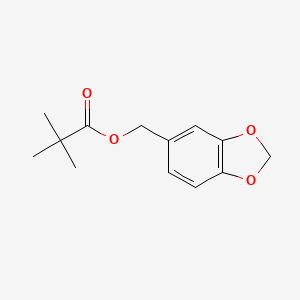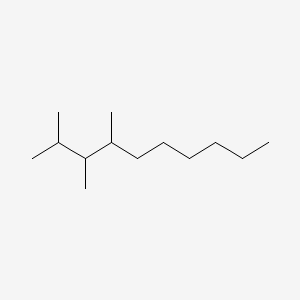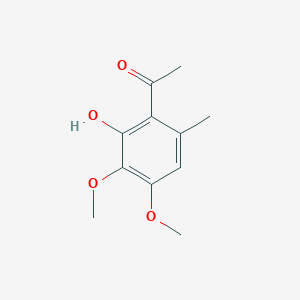
Phenylfluoranthene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylfluoranthene is a polycyclic aromatic hydrocarbon (PAH) that consists of a fluoranthene core with a phenyl group attached. As a member of the PAH family, it is known for its complex structure and significant chemical properties. This compound is of interest in various fields, including organic chemistry and materials science, due to its unique electronic and optical characteristics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phenylfluoranthene can be synthesized through several methods. One common approach involves the condensation of phenyl vinyl ketone with methyl fluorene-9-carboxylate, followed by hydrolysis, decarboxylation, reduction, cyclization, and dehydrogenation . Another method includes the crossed Ullmann reaction between 4-iodofluoranthene and 2-bromonitrobenzene, followed by reduction, diazotization, and ring-closure .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the scale of production.
Analyse Chemischer Reaktionen
Types of Reactions: Phenylfluoranthene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl or fluoranthene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using catalysts such as palladium on carbon.
Substitution: Friedel-Crafts alkylation and acylation reactions often use aluminum chloride as a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield fluoranthenequinones, while substitution reactions can produce various phenyl-substituted fluoranthenes .
Wissenschaftliche Forschungsanwendungen
Phenylfluoranthene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology: Its derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: this compound and its derivatives are used in the production of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials
Wirkmechanismus
The mechanism by which phenylfluoranthene exerts its effects involves interactions with various molecular targets and pathways. Its electronic structure allows it to participate in electron transfer reactions, making it useful in electronic and photonic applications. In biological systems, its mechanism of action may involve binding to specific proteins or DNA, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Phenylfluoranthene can be compared with other similar compounds, such as:
Fluoranthene: Lacks the phenyl group, resulting in different electronic and optical properties.
Benzo[j]fluoranthene: Contains an additional benzene ring, leading to increased molecular size and altered reactivity.
Methylfluoranthene: Substituted with a methyl group instead of a phenyl group, affecting its chemical behavior and applications
This compound’s uniqueness lies in its specific structural features, which confer distinct electronic properties and reactivity patterns, making it valuable for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C22H14 |
|---|---|
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
1-phenylfluoranthene |
InChI |
InChI=1S/C22H14/c1-2-7-15(8-3-1)17-14-13-16-9-6-12-19-18-10-4-5-11-20(18)22(17)21(16)19/h1-14H |
InChI-Schlüssel |
ZBZUQRMIUUBVBS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C4=CC=CC=C4C5=CC=CC(=C53)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,3,3-Trimethylhexahydroimidazo[1,5-A]pyrazin-1(5H)-one](/img/structure/B13794470.png)



![6-Oxa-14-azadispiro[4.1.5~7~.2~5~]tetradecane](/img/structure/B13794487.png)
![1,3-Dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester](/img/structure/B13794489.png)
![2-[3-[(3-Carbamimidoylphenoxy)methyl]-4-(1-carboxy-1-hydroxyethyl)cyclohexyl]-2-hydroxypropanoic acid;3-(cyclohexylmethoxy)benzenecarboximidamide](/img/structure/B13794501.png)



![N-benzyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B13794534.png)

